1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the carbohydrazide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce triazole-based compounds with modified functional groups.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 4-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-2-ethoxyphenyl 4-fluorobenzoate
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[bis(4-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various scientific research endeavors.
Properties
Molecular Formula |
C19H14F2N8O2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[bis(4-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H14F2N8O2/c1-10-15(24-28-29(10)18-17(22)26-31-27-18)19(30)25-23-16(11-2-6-13(20)7-3-11)12-4-8-14(21)9-5-12/h2-9H,1H3,(H2,22,26)(H,25,30) |
InChI Key |
LHRVTEUAKHBCQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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